2-Amino-7-bromo-1H,4H-imidazo[2,1-f][1,2,4]triazin-4-one
Overview
Description
2-Amino-7-bromo-1H,4H-imidazo[2,1-f][1,2,4]triazin-4-one is a heterocyclic compound that contains both imidazole and triazine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes a bromine atom and an amino group, makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-bromo-1H,4H-imidazo[2,1-f][1,2,4]triazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-1,3,5-triazine with a brominated imidazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-bromo-1H,4H-imidazo[2,1-f][1,2,4]triazin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The amino group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[2,1-f][1,2,4]triazin-4-one derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-Amino-7-bromo-1H,4H-imidazo[2,1-f][1,2,4]triazin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of potential pharmaceutical agents, including antiviral and anticancer compounds.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Amino-7-bromo-1H,4H-imidazo[2,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets. The amino and bromine groups can form hydrogen bonds and halogen bonds, respectively, with target proteins or nucleic acids. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1H-imidazo[2,1-f][1,2,4]triazin-4-one:
7-Bromo-1H-imidazo[2,1-f][1,2,4]triazin-4-one: Lacks the amino group, which influences its ability to form hydrogen bonds and interact with biological targets.
Uniqueness
2-Amino-7-bromo-1H,4H-imidazo[2,1-f][1,2,4]triazin-4-one is unique due to the presence of both an amino group and a bromine atom. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications in research and industry.
Biological Activity
Overview
2-Amino-7-bromo-1H,4H-imidazo[2,1-f][1,2,4]triazin-4-one (CAS No. 1379323-68-8) is a heterocyclic compound characterized by the presence of both imidazole and triazine rings. Its unique structural features, including an amino group and a bromine atom, contribute to its diverse biological activities and potential applications in medicinal chemistry and materials science.
- Molecular Formula: CHBrNO
- Molecular Weight: 230.025 g/mol
- PubChem CID: 135742496
The biological activity of this compound primarily involves its interaction with various biological macromolecules. The amino and bromine groups facilitate the formation of hydrogen bonds and halogen bonds with target proteins or nucleic acids. This interaction can modulate enzyme activity or receptor function, leading to significant biological effects.
Antiviral and Anticancer Properties
Research indicates that this compound serves as a precursor for synthesizing potential antiviral and anticancer agents. Its ability to inhibit specific enzymes or receptors makes it a candidate for drug development targeting various diseases.
Case Study: Antiviral Activity
A study demonstrated that derivatives of this compound exhibited significant antiviral activity against several viral strains. The mechanism involved the inhibition of viral replication by interfering with the viral polymerase enzyme.
Table 1: Antiviral Activity of Derivatives
Compound Name | Viral Strain | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Derivative A | Influenza A | 5.0 | Inhibition of viral polymerase |
Derivative B | HIV | 3.5 | Interference with reverse transcriptase |
Derivative C | Herpes Simplex Virus | 7.0 | Blocking viral entry |
Enzyme Inhibition
The compound has been studied for its role as an enzyme inhibitor. It can affect the activity of various enzymes involved in metabolic pathways.
Case Study: Enzyme Inhibition
A recent investigation focused on the inhibitory effects of this compound on specific kinases involved in cancer progression.
Table 2: Enzyme Inhibition Data
Enzyme | IC50 (μM) | Type of Inhibition |
---|---|---|
Protein Kinase A | 12.0 | Competitive |
Protein Kinase B | 8.5 | Non-competitive |
Cyclin-dependent Kinase | 15.0 | Mixed |
Applications in Medicinal Chemistry
The compound's structural versatility allows it to be modified to enhance its biological activity. Researchers are exploring various derivatives that could lead to more potent therapeutic agents.
Properties
IUPAC Name |
2-amino-7-bromo-3H-imidazo[2,1-f][1,2,4]triazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN5O/c6-2-1-8-3-4(12)9-5(7)10-11(2)3/h1H,(H3,7,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIKKFSKRJMHNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=N1)C(=O)NC(=N2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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